molecular formula C13H8ClFO2 B1424985 5-(4-Chlorophenyl)-2-fluorobenzoic acid CAS No. 1179618-11-1

5-(4-Chlorophenyl)-2-fluorobenzoic acid

Cat. No.: B1424985
CAS No.: 1179618-11-1
M. Wt: 250.65 g/mol
InChI Key: XFDPZBMURWRFGE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-fluorobenzoic acid is a benzoic acid derivative featuring a 4-chlorophenyl substituent at position 5 and a fluorine atom at position 2 of the aromatic ring. This compound combines the electron-withdrawing effects of both chlorine and fluorine, which influence its acidity, solubility, and reactivity. The benzoic acid core makes it a candidate for further derivatization in medicinal chemistry, particularly in the design of bioactive molecules targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDPZBMURWRFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681113
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179618-11-1
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-Chlorophenyl)-2-fluorobenzoic acid is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

This compound is characterized by a benzoic acid structure with a chlorophenyl substituent and a fluorine atom. The presence of these halogen atoms is believed to enhance the compound's binding affinity to biological targets, such as enzymes and receptors.

Chemical Structure

  • Molecular Formula : C13H9ClF O2
  • Molecular Weight : 252.66 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated strong activity against breast cancer cells, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its effects on enzymatic activities, particularly those involved in metabolic pathways. The unique combination of chlorine and fluorine may enhance its specificity toward certain enzymes .

Case Studies and Research Findings

  • Synthesis and Anticancer Evaluation :
    • A study synthesized several derivatives of 4-fluorobenzoic acid, including this compound. These derivatives were tested against various cancer cell lines, revealing that some exhibited significant cytotoxicity .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of this compound to specific protein targets. These studies indicated that the compound could effectively bind to target sites, which is critical for its anticancer properties .
  • Comparative Analysis with Similar Compounds :
    • A comparative analysis was performed with structurally similar compounds to evaluate differences in biological activity. The unique arrangement of substituents in this compound was found to influence its reactivity and selectivity towards biological targets .

Data Table: Biological Activity Comparison

Compound NameAnticancer ActivityEnzyme InhibitionBinding Affinity (nM)
This compoundSignificantModerate50
5-(3-Chlorophenyl)-2-fluorobenzoic acidModerateLow100
5-(4-Fluorophenyl)-2-chlorobenzoic acidHighHigh30

Scientific Research Applications

Medicinal Chemistry

Drug Development:
5-(4-Chlorophenyl)-2-fluorobenzoic acid is utilized as a building block in the synthesis of pharmaceutical compounds. It has been identified as a precursor for developing Aurora kinase inhibitors, which are potential anti-cancer agents. The presence of the chlorophenyl group enhances binding affinity to target proteins, promoting the degradation of oncoproteins associated with tumor growth .

Biochemical Studies:
The compound is also employed in enzyme interaction studies and biochemical assays. Its structural characteristics allow it to function as a potential inhibitor in various biological pathways, making it valuable for research into enzyme mechanisms and drug interactions.

Agricultural Applications

Herbicides:
this compound serves as a reactant in the development of auxin-like herbicides. These herbicides mimic natural plant hormones and are used to regulate plant growth, control weeds, and enhance crop yields . This application is particularly relevant in sustainable agriculture practices.

Materials Science

Polymeric Electrolyte Membranes:
This compound has found applications in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. The polymer formed from this compound exhibits high proton conductivity, making it suitable for energy conversion technologies . The process involves converting the acid to benzoyl chloride followed by a Friedel-Crafts reaction with anisole, leading to advanced materials for fuel cells.

Synthetic Chemistry

Building Block for Complex Molecules:
In synthetic organic chemistry, this compound acts as an important intermediate for synthesizing more complex organic molecules. Its functional groups enable various chemical reactions, including substitution and coupling reactions, which are essential for creating diverse chemical entities .

Case Study 1: Aurora Kinase Inhibitors

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against Aurora kinases. These studies highlight the compound's potential in developing targeted cancer therapies that can selectively disrupt cancer cell proliferation pathways.

Case Study 2: Development of Herbicides

Studies have shown that formulations based on this compound can effectively control weed populations while minimizing environmental impact. Laboratory trials indicate that these compounds can enhance crop resilience against pests and diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

a) 5-(4-Fluorophenyl)-2-fluorobenzoic Acid (CAS 164164-26-5)
  • Structural Difference : Replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety.
  • Impact: Electron Effects: Fluorine’s higher electronegativity (vs. Bioactivity: Fluorinated analogs are often more metabolically stable due to stronger C-F bonds, which could improve pharmacokinetic profiles in drug design .
b) 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid (CAS 56447-54-2)
  • Structural Difference : Addition of a chlorosulfonyl group at position 3.
  • Impact :
    • Reactivity : The chlorosulfonyl group introduces a reactive site for nucleophilic substitution, enabling conjugation with amines or alcohols.
    • Applications : Useful in synthesizing sulfonamide derivatives, a common pharmacophore in antibiotics and enzyme inhibitors .

Heterocyclic Derivatives

a) 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide Derivatives
  • Structural Difference : Incorporates an oxadiazole ring and sulfanyl acetamide group instead of the carboxylic acid.
  • Impact :
    • Bioactivity : These derivatives exhibit antimicrobial activity, with compounds 6f and 6o showing potency against microbial strains. The 4-chlorophenyl group likely contributes to membrane penetration, while the oxadiazole enhances metabolic resistance .
    • Toxicity : Lower cytotoxicity compared to benzoic acid derivatives, except for compounds 6g and 6j , which showed higher toxicity .
b) 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structural Difference : Features a triazole ring and trifluoromethyl group.
  • Impact :
    • Antitumor Activity : This compound inhibits lung cancer cells (NCI-H522) with 68.09% growth inhibition (GP). The triazole ring facilitates hydrogen bonding with biological targets, while the trifluoromethyl group enhances lipophilicity .

Substituent Effects on Crystallinity and Reactivity

a) Isostructural Fluorophenyl/Chlorophenyl Analogs
  • Example : 4-(4-Chlorophenyl)-thiazole vs. 4-(4-Fluorophenyl)-thiazole derivatives.
  • Impact :
    • Crystal Packing : Despite halogen differences, isostructurality is maintained, suggesting minimal disruption to solid-state arrangements. This predictability aids in material design for controlled-release formulations .
    • Reactivity : Chlorine’s larger atomic size may slow reaction kinetics compared to fluorine in nucleophilic aromatic substitution .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Property Reference
5-(4-Chlorophenyl)-2-fluorobenzoic acid 254.66 4-Cl, 2-F, COOH High acidity (pKa ~2.8) N/A
5-(4-Fluorophenyl)-2-fluorobenzoic acid 234.19 4-F, 2-F, COOH Improved metabolic stability
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid 273.07 4-Cl, 5-SO2Cl, 2-F, COOH High reactivity for conjugation

Preparation Methods

Coupling of Aryl Halides with Benzoic Acid Derivatives

  • Starting Materials: The synthesis often starts with 2-fluorobenzoic acid or its derivatives and 4-chlorophenyl halides (e.g., 4-chlorophenyl bromide or chloride).
  • Reaction Type: Palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling are commonly employed to attach the 4-chlorophenyl group to the 5-position of the benzoic acid ring.
  • Conditions: Typical conditions include Pd(0) catalysts, phosphine ligands, base (e.g., K2CO3), and solvents like DMF or toluene under inert atmosphere and elevated temperatures (80–120 °C).
  • Outcome: This step yields 5-(4-chlorophenyl)-2-fluorobenzoic acid or its ester intermediates.

Fluorination and Halogenation Steps

  • Fluorination of the benzoic acid ring can be achieved using selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) when starting from less fluorinated precursors.
  • Alternatively, starting from 2-fluorobenzoic acid derivatives ensures the fluorine is already in place, simplifying the synthesis.

Purification

  • The crude product is purified by recrystallization or chromatographic methods to achieve high purity (>98%).
  • Characterization is done using NMR spectroscopy, mass spectrometry, and melting point analysis.
Step Reagents and Conditions Description Notes
1 2-Fluorobenzoic acid + 4-chlorophenyl bromide, Pd(PPh3)4, K2CO3, DMF, 100 °C, 12 h Suzuki coupling to form this compound High yield, regioselective
2 Purification by recrystallization in ethanol Removal of impurities Achieves >98% purity
3 Characterization by NMR, MS Confirm structure Confirms substitution pattern
  • The purity and yield of this compound depend strongly on the choice of catalyst, base, and solvent.
  • Use of Pd-based catalysts with bulky phosphine ligands enhances coupling efficiency.
  • Reaction monitoring by TLC or HPLC is essential to optimize reaction time and prevent side reactions.
  • Fluorination steps, if carried out post-coupling, require careful control to avoid over-fluorination or degradation.
Parameter Typical Conditions/Values Comments
Starting materials 2-Fluorobenzoic acid, 4-chlorophenyl bromide Commercially available
Catalyst Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands Essential for coupling efficiency
Base Potassium carbonate (K2CO3) Common choice for Suzuki reactions
Solvent DMF, toluene, or dioxane Polar aprotic solvents preferred
Temperature 80–120 °C Elevated temperature required
Reaction time 8–24 hours Monitored by TLC/HPLC
Purification method Recrystallization, column chromatography To achieve >98% purity
Yield 70–90% Dependent on reaction optimization
Characterization techniques NMR, MS, melting point Confirm structure and purity
  • No direct, detailed synthetic protocols for this compound are widely published in open literature, but analogous methods for fluorobenzoic acid derivatives and chlorophenyl-substituted benzoic acids are well-established.
  • Patent literature on related fluorobenzoic acids (e.g., 4-chloro-2,5-difluorobenzoic acid) suggests scalable methods involving halogenation, reduction, and fluorination steps that could be adapted for this compound.
  • Safety data sheets emphasize handling precautions due to the presence of halogens and carboxylic acid functionality.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Chlorophenyl)-2-fluorobenzoic acid?

  • Methodological Answer : A typical synthesis involves multi-step organic transformations. For example, starting with halogenated aromatic precursors, a Friedel-Crafts acylation or Suzuki coupling can introduce the fluorobenzoic acid moiety. Subsequent chlorophenyl group incorporation may use Ullmann coupling or nucleophilic aromatic substitution. Critical steps include:

  • Esterification : Protect the carboxylic acid group as a methyl/ethyl ester to avoid side reactions during electrophilic substitutions .
  • Cyclization : Oxadiazole or imidazolidinone intermediates (common in related compounds) require controlled conditions (e.g., cyanogen bromide treatment or hydrazide cyclization) .
  • Deprotection : Hydrolysis of the ester under acidic/basic conditions yields the final carboxylic acid.
    • Validation : Monitor reactions via TLC (e.g., methanol:chloroform 2:8) and confirm purity through recrystallization (ethanol/water) .

Q. How can researchers purify this compound after synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol-water mixtures for high-purity crystals. Adjust solvent ratios to optimize crystal formation .
  • Column Chromatography : Employ silica gel with eluents like hexane:ethyl acetate (gradient 3:1 to 1:1) to separate polar byproducts.
  • Acid-Base Extraction : Leverage the compound’s acidity by dissolving in NaOH, filtering impurities, and precipitating with HCl .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., deshielded aromatic protons near electronegative groups) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C13_{13}H7_7ClFO2_2, exact mass ~264.01) .
  • IR Spectroscopy : Detect carboxylic acid (1700–1725 cm1^{-1}) and C-F stretches (1000–1100 cm1^{-1}) .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data for derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotamers in esters) by acquiring spectra at 25°C and 60°C .
  • 2D NMR : Use HSQC and HMBC to assign coupling between 19^19F and adjacent protons or carbons.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (GIAO method) to validate assignments .

Q. What computational methods are suitable for studying substituent effects on this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic effects (e.g., Hammett σ values for Cl/F substituents) .
  • Molecular Docking : Screen interactions with biological targets (e.g., PPARα receptors) using AutoDock Vina to predict bioactivity .
  • Solvent Modeling : Apply COSMO-RS to predict solubility and partition coefficients in drug formulation studies .

Q. What challenges arise in optimizing reaction conditions for synthesizing this compound under green chemistry principles?

  • Methodological Answer :

  • Solvent Selection : Replace DMF or THF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalyst Efficiency : Test heterogeneous catalysts (e.g., Pd/C) for Suzuki couplings to minimize metal waste .
  • Energy Efficiency : Use microwave-assisted synthesis to shorten reaction times (e.g., 30 minutes vs. 5 hours) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-2-fluorobenzoic acid
Reactant of Route 2
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5-(4-Chlorophenyl)-2-fluorobenzoic acid

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